REACTION_CXSMILES
|
C(OC(C1SC(C2C=CC=CC=2)=CC=1N)=O)C.COC1C=C(OC)C=CC=1C[O:23][N:24]1[C:29](=[O:30])[C:28]2[S:31][C:32]([C:34]3[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=3)=[CH:33][C:27]=2[NH:26][C:25]1=[O:40]>>[OH:23][N:24]1[C:29](=[O:30])[C:28]2[S:31][C:32]([C:34]3[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=3)=[CH:33][C:27]=2[NH:26][C:25]1=[O:40]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1SC(=CC1N)C1=CC=CC=C1
|
Name
|
3-(2,4-Dimethoxy-benzyloxy)-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(CON2C(NC3=C(C2=O)SC(=C3)C3=CC=CC=C3)=O)C=CC(=C1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ON1C(NC2=C(C1=O)SC(=C2)C2=CC=CC=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |